molecular formula C16H22ClNO3 B166039 Diethatyl ethyl CAS No. 38727-55-8

Diethatyl ethyl

Cat. No.: B166039
CAS No.: 38727-55-8
M. Wt: 311.8 g/mol
InChI Key: WFKSADNZWSKCRZ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Diethatyl-ethyl plays a significant role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It is known to inhibit the activity of certain enzymes involved in the biosynthesis of essential amino acids in plants, thereby preventing the growth of weeds. The compound interacts with enzymes such as acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids. By inhibiting ALS, Diethatyl-ethyl disrupts the production of these amino acids, leading to the death of the target plants .

Cellular Effects

Diethatyl-ethyl affects various types of cells and cellular processes. In plant cells, it inhibits cell division and elongation, leading to stunted growth and eventual death of the plant. The compound influences cell signaling pathways by interfering with the synthesis of essential amino acids, which are vital for protein synthesis and other metabolic processes. Additionally, Diethatyl-ethyl can alter gene expression by inhibiting the transcription of genes involved in amino acid biosynthesis .

Molecular Mechanism

The molecular mechanism of Diethatyl-ethyl involves its binding to the active site of acetolactate synthase (ALS), an enzyme responsible for the biosynthesis of branched-chain amino acids. By binding to ALS, Diethatyl-ethyl inhibits its activity, preventing the formation of essential amino acids such as valine, leucine, and isoleucine. This inhibition leads to a disruption in protein synthesis and other metabolic processes, ultimately causing the death of the target plants .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Diethatyl-ethyl have been observed to change over time. The compound is moderately persistent in soil, with its stability and degradation influenced by environmental conditions such as temperature, pH, and microbial activity. Long-term exposure to Diethatyl-ethyl can lead to the accumulation of the compound in soil, potentially affecting non-target organisms. In in vitro studies, Diethatyl-ethyl has been shown to maintain its herbicidal activity over extended periods, although its effectiveness may decrease due to degradation .

Metabolic Pathways

Diethatyl-ethyl is involved in several metabolic pathways, primarily related to its role as an herbicide. The compound is metabolized in plants through processes such as hydroxylation and conjugation, leading to the formation of various metabolites. These metabolites can further interact with enzymes and cofactors, affecting metabolic flux and metabolite levels. The primary metabolic pathway involves the conversion of Diethatyl-ethyl to its hydroxylated and conjugated forms, which are then excreted from the plant .

Transport and Distribution

Within cells and tissues, Diethatyl-ethyl is transported and distributed through various mechanisms. The compound can be absorbed by plant roots and translocated to different parts of the plant, including leaves and stems. Transporters and binding proteins play a crucial role in the movement of Diethatyl-ethyl within the plant, affecting its localization and accumulation. The distribution of Diethatyl-ethyl is influenced by factors such as plant species, growth stage, and environmental conditions .

Subcellular Localization

The subcellular localization of Diethatyl-ethyl is primarily within the chloroplasts, where it exerts its herbicidal activity. The compound targets the acetolactate synthase (ALS) enzyme, which is localized in the chloroplasts. By inhibiting ALS, Diethatyl-ethyl disrupts the biosynthesis of branched-chain amino acids, leading to the inhibition of protein synthesis and other metabolic processes. The localization of Diethatyl-ethyl within the chloroplasts is crucial for its effectiveness as an herbicide .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethatyl-ethyl involves the reaction of 2,6-diethylaniline with chloroacetyl chloride to form N-(2,6-diethylphenyl)-2-chloroacetamide. This intermediate is then reacted with ethyl chloroacetate in the presence of a base, such as sodium hydroxide, to yield diethatyl-ethyl .

Industrial Production Methods: Industrial production of diethatyl-ethyl follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: Diethatyl ethyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Acetochlor: Another herbicide with a similar mode of action but different chemical structure.

    Metolachlor: A pre-emergent herbicide used to control grasses and broadleaf weeds.

Uniqueness of Diethatyl ethyl: this compound is unique in its specific targeting of enzymes involved in amino acid biosynthesis, making it highly effective against a broad spectrum of weeds. Its chemical structure allows for selective action, minimizing damage to crops while effectively controlling weed growth .

Properties

IUPAC Name

ethyl 2-(N-(2-chloroacetyl)-2,6-diethylanilino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H22ClNO3/c1-4-12-8-7-9-13(5-2)16(12)18(14(19)10-17)11-15(20)21-6-3/h7-9H,4-6,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKSADNZWSKCRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N(CC(=O)OCC)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9032539
Record name Diethatyl-ethyl
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Molecular Weight

311.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Diethatyl ethyl appears as colorless crystals. Used as a selective herbicide.
Record name DIETHATYL ETHYL
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CAS No.

38727-55-8
Record name DIETHATYL ETHYL
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Record name Diethatyl-ethyl
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Record name Diethatyl-ethyl [ISO]
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Record name Diethatyl-ethyl
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Record name Ethyl N-(chloroacetyl)-N-(2,6-diethylphenyl)glycinate
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Record name DIETHATYL-ETHYL
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Synthesis routes and methods

Procedure details

23.5 Grams (0.1 mol) of ethyl 2,6-diethylanilinoacetate and 11.3 g (0.1 mol) of monochloroacetic acid chloride were dissolved in 100 ml of benzene, 11.0 g of triethylamine was then added dropwise thereto with stirring maintaining the reaction temperature at 10°-20° C. and, thereafter, stirring was continued for further 2 hours at a room temperature. The reaction solution was washed with successive, 5% sodium hydroxide aqueous solution, 5% hydrochloric acid aqueous solution, and water. Then, the benzene layer was dried over anhydrous sodium sulfate. Thereafter, benzene was removed under reduced pressure to obtain the end product, ethyl N-chloroacetyl-2,6-diethylanilinoacetate. nD26 : 1.5225.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Diethatyl-ethyl interact with soil components?

A1: Diethatyl-ethyl exhibits strong sorption affinity towards clay minerals, particularly montmorillonite. Research suggests that this interaction occurs primarily through the carboxyl and amide carbonyl groups of the herbicide molecule. [, ] The strength of this sorption is influenced by the type of cation saturating the clay, with Na+ and K+ promoting stronger binding compared to Ca2+ and Mg2+. [, ] This sorption phenomenon plays a crucial role in the herbicide's fate and behavior in the soil environment.

Q2: What is the role of catalytic hydrolysis in the degradation of Diethatyl-ethyl?

A2: Catalytic hydrolysis is a significant degradation pathway for Diethatyl-ethyl in the environment. Studies indicate that adsorption onto clay surfaces can catalyze the hydrolysis of this herbicide. [, ] This process involves nucleophilic substitution at both the carboxyl and amide carbon atoms. Hydrolysis at the carboxyl carbon leads to the cleavage of the ester bond, forming diethatyl and its dechlorinated derivative. [, ] Alternatively, hydrolysis at the amide carbon results in the formation of an ethyl ester derivative and its corresponding acid. [, ]

Q3: Are there any analytical methods for detecting Diethatyl-ethyl residues?

A4: Yes, sensitive and selective analytical techniques have been developed for the detection and quantification of Diethatyl-ethyl residues in various matrices. One such method involves magnetic solid-phase extraction using molecularly imprinted polymers coupled with ultra-high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS). [] This approach has demonstrated high recovery rates and low detection limits for Diethatyl-ethyl and other amide herbicides in fish samples. []

Q4: Does Diethatyl-ethyl exhibit cross-reactivity with other herbicides?

A5: Interestingly, antibodies developed against Diethatyl-ethyl demonstrated high specificity with minimal cross-reactivity to other structurally similar herbicides. [, ] ELISA (Enzyme-Linked Immunosorbent Assay) kits utilizing these antibodies have been developed for the rapid screening of Diethatyl-ethyl residues in plant products. [, ] These findings highlight the potential for developing highly specific detection methods for monitoring herbicide residues.

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